草酸铜(II)二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper(II)oxalatehemi hydrate, also known as cupric oxalate, is a chemical compound composed of copper, oxygen, and carbon. It is a white, crystalline solid which is soluble in water. Cupric oxalate is widely used in scientific research, as it has a variety of applications and is relatively easy to obtain. It is a key component in many biochemical and physiological processes and has a range of advantages and limitations when used in laboratory experiments. In

科学研究应用

电催化 CO2 转化

铜配合物,包括草酸铜(II),在将二氧化碳转化为草酸盐方面显示出显着的选择性。这一过程展示了利用 CO2(一种主要的温室气体)创造增值化合物的潜在应用 (Angamuthu 等人,2010)。

电化学应用

草酸铜(II) 已被研究用作锂离子电池中的阳极材料。它的性能,包括容量保持率和能量效率,与其他金属草酸盐进行了比较,表明其在电池技术中的潜力 (López 等人,2013)。

材料合成

草酸铜是合成金属铜纳米粒子的前体。这一应用在纳米技术中具有重要意义,其中铜纳米粒子具有各种用途,包括电子学和催化 (Salavati‐Niasari 等人,2008)。

晶体结构研究

草酸铜(II) 的晶体结构已经过彻底的研究。了解其晶体结构对于材料科学和化学中的应用至关重要 (Christensen 等人,2014)。

传感器开发

草酸铜(II) 复合物已被用于开发用于检测水中的草酸盐的荧光传感器。这一应用在环境监测和医疗保健中具有重要意义 (Hu & Feng, 2012)。

作用机制

Target of Action

Copper(II) oxalate hemihydrate is primarily used as a catalyst for organic reactions . It also serves as a stabilizer for acetylated polyformaldehyde . Therefore, its primary targets are the reactants in these organic reactions and polyformaldehyde.

Mode of Action

The compound interacts with its targets through chemical reactions. As a catalyst, it speeds up the rate of the organic reactions without being consumed in the process . As a stabilizer for acetylated polyformaldehyde, it likely interacts with the polymer chains to prevent degradation .

Pharmacokinetics

Copper(II) oxalate hemihydrate is highly insoluble in water , which suggests that its absorption in the body would be limited. It converts to copper(II) oxide when heated , indicating that it might undergo transformations in the body due to metabolic heat.

Result of Action

The molecular and cellular effects of Copper(II) oxalate hemihydrate’s action are largely dependent on the specific reactions it catalyzes or the materials it stabilizes. For instance, in its role as a catalyst, it facilitates the formation of desired products from reactants. As a stabilizer for acetylated polyformaldehyde, it helps maintain the integrity and functionality of the polymer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Copper(II) oxalate hemihydrate. For example, its solubility might be affected by the pH and ionic strength of the solution . Additionally, its catalytic activity could be influenced by temperature and pressure conditions.

安全和危害

生化分析

Biochemical Properties

Copper(II) oxalate hemihydrate plays a role in biochemical reactions, particularly as a catalyst for organic reactions . It interacts with various enzymes and proteins. For instance, copper-containing enzymes have been studied for their role in C-H activation . Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state .

Cellular Effects

Copper(II) oxalate hemihydrate can influence cell function. Copper ions, such as those in Copper(II) oxalate hemihydrate, have been found to directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Molecular Mechanism

The molecular mechanism of action of Copper(II) oxalate hemihydrate involves its interactions with biomolecules. For example, upon heating, the hydrates of Copper(II) oxalate convert to the anhydrous cupric oxalate. Further heating gives copper (II) oxide . The hydrates bind Lewis bases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Copper(II) oxalate hemihydrate can change. For instance, upon heating, the hydrates of Copper(II) oxalate convert to the anhydrous cupric oxalate . Further heating gives copper (II) oxide . This suggests that the compound’s stability and degradation can be influenced by temperature.

Metabolic Pathways

Copper(II) oxalate hemihydrate may be involved in various metabolic pathways. Copper metabolism in multicellular organisms involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions, such as those in Copper(II) oxalate hemihydrate, can be involved in these processes .

Transport and Distribution

Copper(II) oxalate hemihydrate can be transported and distributed within cells and tissues. Copper metabolism involves the transport of copper ions, such as those in Copper(II) oxalate hemihydrate, within cells and tissues .

Subcellular Localization

Copper ions, such as those in Copper(II) oxalate hemihydrate, have been found in cell organelles called mitochondria

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(II)oxalatehemi hydrate involves the reaction between copper(II) sulfate and oxalic acid, followed by the addition of water to form the hemi hydrate.", "Starting Materials": [ "Copper(II) sulfate", "Oxalic acid", "Water" ], "Reaction": [ "Mix copper(II) sulfate and oxalic acid in a 1:1 molar ratio in a beaker", "Stir the mixture until all solids are dissolved", "Add water to the mixture slowly while stirring until the solution becomes cloudy", "Heat the solution to 60°C and maintain the temperature for 2 hours", "Cool the solution to room temperature and filter the solid product", "Wash the solid product with water and dry it in an oven at 60°C for 2 hours", "The resulting product is Copper(II)oxalatehemi hydrate" ] } | |

CAS 编号 |

55671-32-4 |

分子式 |

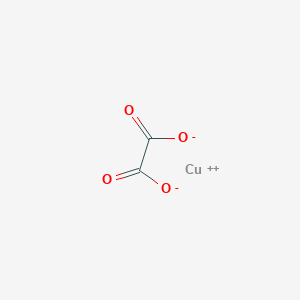

C4H6Cu2O9 |

分子量 |

325.18 g/mol |

IUPAC 名称 |

copper;oxalic acid;hydrate |

InChI |

InChI=1S/2C2H2O4.2Cu.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2 |

InChI 键 |

LIZLXPYGKGKSBP-UHFFFAOYSA-N |

杂质 |

Usually contains some water. |

SMILES |

C(=O)(C(=O)O)O.O.[Cu] |

规范 SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Cu].[Cu] |

颜色/形态 |

Blue-white powder Bluish-green powde |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

其他 CAS 编号 |

814-91-5 |

物理描述 |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

Pictograms |

Irritant |

溶解度 |

Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

同义词 |

Copper(II) Oxalate; Cupric Oxalate; [Ethanedioato(2-)-O,O’] Copper; [Ethanedioato(2-)-κO1,κO2] Copper; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

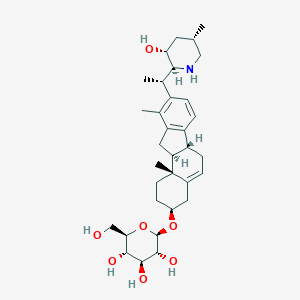

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)